![molecular formula C15H15N3O2 B5851019 N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)
N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide
Übersicht
Beschreibung
N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide, also known as MPAPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide involves the binding of the compound to its target molecule, either a metal ion or an enzyme. This binding can result in a conformational change in the target molecule, leading to a change in its activity. For example, the binding of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide to acetylcholinesterase can result in the inhibition of its activity, leading to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, depending on its target molecule. When used as a fluorescent probe, N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide can selectively bind to certain metal ions and emit a fluorescent signal, allowing for their detection. When used as a potential drug candidate, N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide can inhibit the activity of certain enzymes involved in disease pathogenesis, leading to potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its selectivity for certain target molecules, such as metal ions and enzymes. This allows for specific detection or inhibition of these molecules, without affecting other molecules in the system. However, one limitation is that N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide may not be effective against all target molecules, and further optimization may be necessary.
Zukünftige Richtungen
There are several future directions for the research on N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide. One area of interest is the development of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide-based fluorescent probes for the detection of metal ions in environmental monitoring and biomedical imaging. Another area of research is the optimization of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide as a potential drug candidate for the treatment of Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide and its effects on various target molecules.
Synthesemethoden
The synthesis of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with 4-methylphenylacetic anhydride in the presence of a base catalyst. The reaction proceeds at room temperature and yields N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide as a white crystalline solid. This synthesis method has been optimized to increase the yield of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide and reduce the production of by-products.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property has potential applications in environmental monitoring and biomedical imaging.
Another area of research is the use of N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide as a potential drug candidate. N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide has also been shown to have anticancer activity against certain cancer cell lines.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-5-7-12(8-6-11)10-14(19)20-18-15(16)13-4-2-3-9-17-13/h2-9H,10H2,1H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMATGFZJJCEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=N2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819032 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[2-(4-methylphenyl)acetyl]oxy}pyridine-2-carboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.